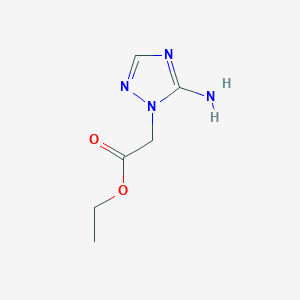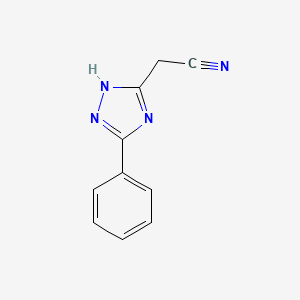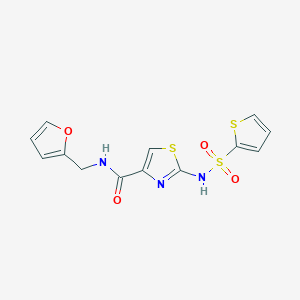![molecular formula C18H16N2O2S2 B2593186 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 379243-69-3](/img/structure/B2593186.png)
4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a benzodioxin ring and a benzothieno[2,3-d]pyrimidine ring. The benzodioxin ring is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), which is fused to a benzene ring . The benzothieno[2,3-d]pyrimidine is another type of heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzodioxin ring and the benzothieno[2,3-d]pyrimidine ring are likely to contribute significantly to the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the sulfanyl group (-SH) is a good nucleophile and can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, boiling point, melting point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Derivatives of the mentioned compound have been synthesized for their potential antimicrobial properties. For instance, a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. Compounds exhibited significant activity against Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Soliman et al., 2009).
Antitumor and Antibacterial Agents
Another study focused on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. These compounds demonstrated high activity against human tumor cell lines, including liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), as well as against Gram-positive and Gram-negative bacteria, highlighting their dual potential in cancer therapy and infection control (Hafez et al., 2017).
Antihypertensive and Anti-ulcer Activities
The synthesis of dihydropyrimidines has also been explored for their antihypertensive and anti-ulcer activities. These studies suggest that certain derivatives can be developed into drugs with improved efficacy and reduced side effects for treating hypertension and ulcers, showcasing the therapeutic versatility of this compound class (Rana et al., 2004; Rana et al., 2011).
Anti-HIV Agents
Research into the antiviral potential of these compounds has led to the identification of derivatives with significant activity against the human immunodeficiency virus type 1 (HIV-1). Modifications to the compound's structure have resulted in analogs with enhanced anti-HIV activity, offering promising leads for the development of new antiretroviral therapies (Okazaki et al., 2015).
Anticancer Activities
The cytotoxicity of substituted [1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines against cancer cell lines has been investigated, with some compounds showing remarkable activity. This research highlights the potential of these derivatives as anticancer agents, contributing to the development of new chemotherapy options (Botros et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-2-4-15-12(3-1)16-17(19-10-20-18(16)24-15)23-11-5-6-13-14(9-11)22-8-7-21-13/h5-6,9-10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCBSWGQJBNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-3-(3-fluorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2593103.png)

![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)
![N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2593108.png)

![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)

![N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2593116.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)
![2-[4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2593119.png)

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)
![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)

